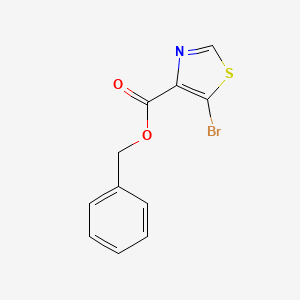
Benzyl 5-bromo-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-bromo-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group attached to the 5-bromo-1,3-thiazole-4-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-1,3-thiazole-4-carboxylate typically involves the bromination of thiazole derivatives followed by esterification. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-bromo-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is common.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be obtained.
Oxidation Products: Oxidized thiazole derivatives with different functional groups.
Hydrolysis Products: The corresponding carboxylic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 5-bromo-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Chemical Synthesis: As an intermediate in organic synthesis, it aids in the construction of complex molecules for various applications.
Mechanism of Action
The mechanism of action of Benzyl 5-bromo-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting biological pathways. The presence of the bromine atom and the thiazole ring can enhance its binding affinity to target proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
5-Bromo-1,3-thiazole: Lacks the benzyl and carboxylate groups, making it less versatile in certain applications.
Benzyl 1,3-thiazole-4-carboxylate: Similar structure but without the bromine atom, affecting its reactivity and binding properties.
Benzyl 5-chloro-1,3-thiazole-4-carboxylate: Chlorine substitution instead of bromine, leading to different chemical and biological properties.
Uniqueness: Benzyl 5-bromo-1,3-thiazole-4-carboxylate is unique due to the combination of the benzyl group, bromine atom, and carboxylate moiety
Properties
Molecular Formula |
C11H8BrNO2S |
|---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
benzyl 5-bromo-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrNO2S/c12-10-9(13-7-16-10)11(14)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
ZWGNBGFVTICHOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(SC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















